Naphthalen-1-yl 3-nitrobenzoate

Description

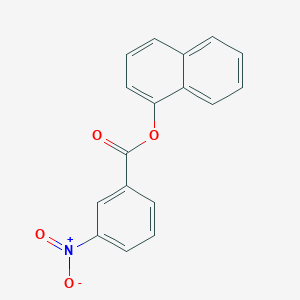

Naphthalen-1-yl 3-nitrobenzoate is an aromatic ester derivative composed of a naphthalene moiety linked via an ester bond to a 3-nitrobenzoate group.

Properties

CAS No. |

5221-75-0 |

|---|---|

Molecular Formula |

C17H11NO4 |

Molecular Weight |

293.27 g/mol |

IUPAC Name |

naphthalen-1-yl 3-nitrobenzoate |

InChI |

InChI=1S/C17H11NO4/c19-17(13-7-3-8-14(11-13)18(20)21)22-16-10-4-6-12-5-1-2-9-15(12)16/h1-11H |

InChI Key |

HCOVQZMTFULNHV-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=C2OC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Structural Features

- Naphthalen-1-yl 3-nitrobenzoate : Contains a naphthalen-1-yl group esterified to 3-nitrobenzoic acid. The nitro group at the meta position on the benzene ring enhances electron-deficient character.

- Analogous Compounds: 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(3-nitrophenyl)acetamide (6c): Features a triazole-linked nitroaniline group and a naphthalen-1-yloxy moiety. The nitro group here participates in hydrogen bonding, as evidenced by IR peaks at 1535 cm⁻¹ (asymmetric NO₂ stretch) . 3-Naphtho[2,1-b]furan-2-yl-1-phenyl-1H-pyrazole-4-carbaldehyde (3): Incorporates a naphthofuran system with a pyrazole-carbaldehyde group. The absence of a nitro group reduces electrophilicity compared to this compound .

Table 1: Functional Group Comparison

This compound

Comparison with Similar Compounds

- Triazole Derivatives (6a–6c) : Synthesized via copper-catalyzed 1,3-dipolar cycloaddition between azides and alkynes. For example, compound 6c was prepared in 70–80% yield using Cu(OAc)₂ in a tert-BuOH/H₂O solvent system .

- Naphthofuran-Pyrazole Derivatives (3) : Synthesized via Vilsmeier-Haack reaction, yielding 70% product after recrystallization .

Physicochemical Properties

Crystallography and Packing Efficiency

- (Naphthalen-1-yl)boronic Acid: Exists in two polymorphs with packing indices of 0.692 (monoclinic) and 0.688 (orthorhombic). The monoclinic form’s tighter packing is attributed to optimized O–H⋯O hydrogen bonds .

- This compound : Expected to form layered structures due to planar naphthalene and nitrobenzoate groups, though specific data are lacking.

Solubility and Stability

- Nitro Group Impact: The nitro group in compound 6c reduces solubility in polar solvents compared to non-nitro analogs .

- Ester vs. Amide : this compound’s ester linkage may hydrolyze more readily under acidic/basic conditions than the amide bond in compound 6c .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.